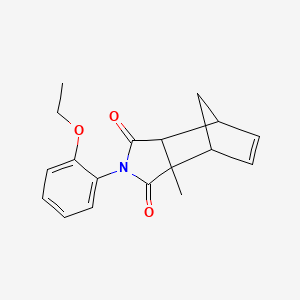
2-(2-ethoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines an ethoxyphenyl group with a methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the 2-ethoxyphenyl intermediate. This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The next step involves the cyclization of the ethoxyphenyl intermediate with a suitable diene to form the methanoisoindole core. This can be done using a Diels-Alder reaction, which requires heating the reactants in a solvent like toluene.
Functional Group Modification: The final step involves the introduction of the methyl group and the formation of the dione structure. This can be achieved through a series of oxidation and reduction reactions, using reagents such as potassium permanganate and sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the dione moiety, converting it into diols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Diols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism by which 2-(2-ethoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group could facilitate binding to hydrophobic pockets, while the methanoisoindole core could provide structural stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of an ethoxy group.
2-(2-Ethylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar structure but with an ethyl group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-(2-ethoxyphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from its methoxy and ethyl analogs, which may exhibit different reactivity and biological activity profiles.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C18H19NO3/c1-3-22-14-7-5-4-6-13(14)19-16(20)15-11-8-9-12(10-11)18(15,2)17(19)21/h4-9,11-12,15H,3,10H2,1-2H3 |
InChI Key |
GXCIVDKKFRDEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3C4CC(C3(C2=O)C)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)

![2-(Methyl{[4-(4-toluidinocarbonyl)phenoxy]carbothioyl}amino)naphthalene](/img/structure/B11535865.png)
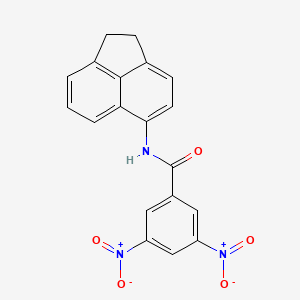
![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535892.png)
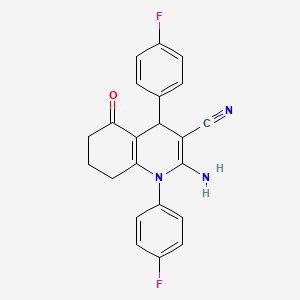
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol](/img/structure/B11535902.png)
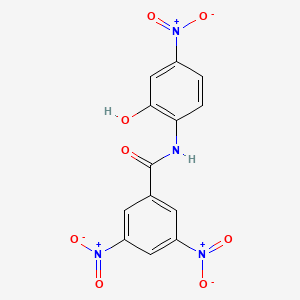
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-benzoxazol-6-amine](/img/structure/B11535915.png)
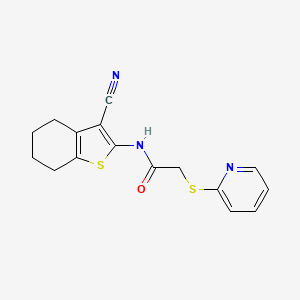
![2,4-dichloro-N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzohydrazide](/img/structure/B11535927.png)
